Trimethyl pyridine-2,4,6-tricarboxylate

Vue d'ensemble

Description

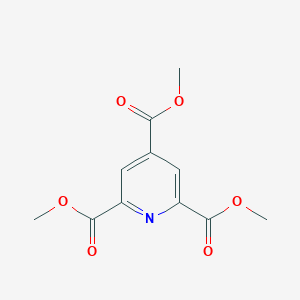

Trimethyl pyridine-2,4,6-tricarboxylate is an organic compound with the molecular formula C11H11NO6 It is a derivative of pyridine, where three carboxylate groups are attached to the 2, 4, and 6 positions of the pyridine ring, and the carboxylate groups are esterified with methyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of trimethyl pyridine-2,4,6-tricarboxylate typically involves the oxidation of 2,4,6-trimethylpyridine. One common method is to add 2,4,6-trimethylpyridine to concentrated sulfuric acid at 0°C, followed by the gradual addition of chromium trioxide (CrO3). This reaction yields pyridine-2,4,6-tricarboxylic acid, which is then esterified with methanol to form this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Des Réactions Chimiques

Types of Reactions

Trimethyl pyridine-2,4,6-tricarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine-2,4,6-tricarboxylic acid.

Reduction: Reduction reactions can convert the ester groups back to alcohols.

Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.

Reduction: Lithium aluminum hydride (LiAlH4) can be used for the reduction of ester groups.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed

Oxidation: Pyridine-2,4,6-tricarboxylic acid.

Reduction: Pyridine-2,4,6-tricarbinol.

Substitution: Products depend on the nucleophile used, such as pyridine-2,4,6-tricarboxamide when using ammonia.

Applications De Recherche Scientifique

Analytical Chemistry

Trimethyl pyridine-2,4,6-tricarboxylate has been recognized for its utility as a reagent in analytical procedures. A notable application is its use in the determination of iron(II) ions in food samples. The compound acts as a tridentate ligand that forms a stable complex with Fe(II), allowing for sensitive detection through spectrophotometric methods.

Case Study: Iron(II) Detection

A study demonstrated that this compound can form a red-purple complex with iron(II) at pH 2.2. The absorbance of this complex is measurable at 488 nm, adhering to Beer's law over a concentration range of 3.0 to 425.0 µg/mL. This method has been successfully applied to quantify iron in various food products and pharmaceuticals, showcasing the compound's effectiveness as an analytical reagent .

| Parameter | Value |

|---|---|

| Absorbance Maximum | 488 nm |

| Concentration Range | 3.0 - 425.0 µg/mL |

| Molar Absorptivity | L mol cm |

Coordination Chemistry

The compound serves as an essential ligand in coordination chemistry, forming complexes with various metal ions such as zinc, cobalt, copper, and iron. These metal-organic frameworks (MOFs) exhibit unique structural and magnetic properties.

Case Study: Metal-Organic Frameworks

Research has shown that this compound can be utilized to synthesize cerium-based coordination polymers under hydrothermal conditions. The resulting materials have been characterized using X-ray diffraction and exhibit promising properties for applications in catalysis and gas storage .

| Metal Ion | Complex Type | Synthesis Conditions |

|---|---|---|

| Cerium(III) | Coordination Polymer | Hydrothermal at 180 °C |

| Copper(II) | Various Complexes | Solvent-assisted synthesis |

Biological Applications

Recent studies have explored the potential of this compound derivatives as inhibitors for specific enzymes involved in cancer progression. For instance, derivatives of pyridine-2,4-dicarboxylic acid have shown promise as inhibitors of JMJD5, an enzyme linked to various cancers.

Case Study: JMJD5 Inhibition

In a study focusing on the inhibition of JMJD5 by pyridine derivatives, it was found that certain substitutions on the trimethyl pyridine scaffold significantly enhanced inhibitory activity. This suggests potential therapeutic applications in cancer treatment by targeting epigenetic regulators .

| Derivative | IC50 (μM) | Selectivity |

|---|---|---|

| 5-Aminoalkyl Substituted | ~17.9 | Selective for JMJD5 |

| C3-Substituted | >20 | Less selective |

Mécanisme D'action

The mechanism of action of trimethyl pyridine-2,4,6-tricarboxylate depends on its application. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form stable complexes. These complexes can exhibit unique properties, such as catalytic activity or selective adsorption of gases. The molecular targets and pathways involved vary based on the specific metal ion and the structure of the resulting complex .

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyridine-2,4,6-tricarboxylic acid: The non-esterified form of trimethyl pyridine-2,4,6-tricarboxylate.

Trimethyl 2,2’6’,2’‘-terpyridine-4,4’,4’'-tricarboxylate: A similar compound with a terpyridine core instead of a pyridine core.

Uniqueness

This compound is unique due to its specific esterification pattern, which imparts distinct chemical and physical properties. Its ability to form stable complexes with various metal ions makes it valuable in the synthesis of MOFs and coordination polymers. Additionally, its ester groups can be easily modified, allowing for the synthesis of a wide range of derivatives with tailored properties .

Activité Biologique

Trimethyl pyridine-2,4,6-tricarboxylate (PTC) is a pyridine derivative that has garnered attention due to its unique structural features and biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, particularly in medicinal chemistry and materials science.

Chemical Structure and Synthesis

This compound is characterized by three carboxylate groups attached to a trimethylpyridine core. The synthesis of PTC typically involves the oxidation of 2,4,6-trimethylpyridine using potassium permanganate or other oxidizing agents to introduce carboxylic acid functionalities .

Anticancer Properties

Recent studies have indicated that derivatives of this compound can serve as effective agents in targeted cancer therapies. These compounds can be conjugated with various biomolecules to enhance their specificity towards cancer cells while minimizing damage to healthy tissues. For instance, research has demonstrated that PTC derivatives can be utilized as bifunctional chelators for radionuclides in radiotherapeutic applications .

Table 1: Summary of Biological Activities of this compound Derivatives

The mechanism by which PTC exerts its anticancer effects often involves the chelation of metal ions that are essential for tumor growth and survival. By forming stable complexes with these ions, PTC can inhibit key metabolic pathways in cancer cells . Additionally, the ability of PTC to facilitate the delivery of radioactive isotopes allows for localized radiotherapy, further enhancing its therapeutic potential.

Case Studies

-

Radiopharmaceutical Applications :

A study by Das et al. explored the synthesis of cerium(III) coordination polymers using PTC as a ligand. The resulting materials exhibited promising stability and structural integrity, suggesting potential for use in targeted radiotherapy . -

Biocompatibility Assessment :

Research conducted on CeO₂ nanoparticle conjugates with azacrowns highlighted the biocompatibility and stability of these complexes in biological systems. The findings support the use of PTC derivatives in developing safe and effective radiopharmaceuticals .

Propriétés

IUPAC Name |

trimethyl pyridine-2,4,6-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO6/c1-16-9(13)6-4-7(10(14)17-2)12-8(5-6)11(15)18-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJRVGJDUSQEIGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC(=C1)C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25309-39-1 | |

| Record name | Trimethyl pyridine-2,4,6-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.